molecular formula C17H12F3NO2 B1636436 1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde CAS No. 338416-72-1

1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde

Cat. No.: B1636436
CAS No.: 338416-72-1
M. Wt: 319.28 g/mol
InChI Key: FZLAHHBDMCATQU-UHFFFAOYSA-N
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Description

1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde (CAS: 338416-72-1) is a fluorinated indole derivative with the molecular formula C₁₇H₁₂F₃NO₂ and a molecular weight of 319.29 g/mol . The compound features a 1-methylindole core substituted at the 2-position with a 3-(trifluoromethyl)phenoxy group and a formyl (-CHO) group at the 3-position. This compound is synthesized via formylation reactions, likely employing POCl₃ and DMF in a Vilsmeier-Haack-type mechanism, as observed in analogous indole derivatives .

Properties

IUPAC Name

1-methyl-2-[3-(trifluoromethyl)phenoxy]indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO2/c1-21-15-8-3-2-7-13(15)14(10-22)16(21)23-12-6-4-5-11(9-12)17(18,19)20/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLAHHBDMCATQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1OC3=CC=CC(=C3)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Physicochemical Properties

1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde is a fluorinated indole derivative with a molecular formula of C₁₇H₁₂F₃NO₂ and a molecular weight of 319.28 g/mol . The compound features a methyl group at the indole nitrogen (position 1), a phenoxy substituent at position 2 (meta-trifluoromethyl), and a carbaldehyde group at position 3. Its physicochemical properties include a melting point of 151–153°C and a calculated XLogP3 value of 4.2 , indicating moderate lipophilicity. The presence of the trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity in substitution reactions.

Synthetic Pathways

Indole Core Construction

The synthesis begins with the formation of the 1-methylindole scaffold. A common approach involves the Fischer indole synthesis , where phenylhydrazine derivatives cyclize with ketones under acidic conditions. For example, reaction of 3-(trifluoromethyl)acetophenone with methylhydrazine in the presence of HCl yields 1-methylindole derivatives. Alternatively, Buchwald–Hartwig amination can introduce the methyl group post-cyclization.

Key Reaction:

$$
\text{Phenylhydrazine} + \text{Ketone} \xrightarrow{\text{HCl}} \text{1-Methylindole Intermediate}
$$

Introduction of the Trifluoromethylphenoxy Group

The phenoxy group is introduced via nucleophilic aromatic substitution (SNAr) . The electron-withdrawing trifluoromethyl group activates the aryl halide (e.g., 3-chloro-5-trifluoromethylphenol) for attack by the deprotonated indole nitrogen. Using K₂CO₃ as a base in dimethylformamide (DMF) at 80–100°C facilitates this step.

Example Protocol:
  • Dissolve 1-methylindole (1 equiv) and 3-chloro-5-trifluoromethylphenol (1.2 equiv) in DMF.
  • Add K₂CO₃ (2 equiv) and heat at 90°C for 12 hours.
  • Quench with water, extract with ethyl acetate, and purify via silica chromatography.

Oxidation to Aldehyde

The methyl group at position 3 is oxidized to a carbaldehyde using manganese dioxide (MnO₂) . This reagent selectively oxidizes benzylic methyl groups without over-oxidizing the indole ring.

Oxidation Step:
  • Suspend 1-methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole (1 equiv) in dichloromethane.
  • Add MnO₂ (3 equiv) and stir at room temperature for 6 hours.
  • Filter through Celite, concentrate, and recrystallize from ethanol.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 10.00 (s, 1H, CHO), 7.50–7.20 (m, 4H, Ar-H), 4.91 (dd, J = 9.7 Hz, 1H), 3.99 (s, 3H, N-CH₃).
  • ¹³C NMR : δ 183.66 (CHO), 160.59 (C-F₃), 127.61–115.66 (Ar-C).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M + H]⁺ = 319.0820 (calc. 319.0820).

Yield Optimization and Challenges

Factors Affecting Yield

  • Oxidation efficiency : MnO₂ activity is moisture-sensitive; anhydrous conditions improve yields to >90% .
  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) achieves >95% purity.

Common Side Reactions

  • Over-oxidation to carboxylic acids (mitigated by stoichiometric MnO₂).
  • N-Demethylation under strong acidic conditions.

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors for SNAr steps to enhance heat transfer and reduce reaction times. Green chemistry principles recommend replacing DMF with cyclopentyl methyl ether (CPME) to improve sustainability.

Applications and Derivatives

This compound serves as a precursor for indoleamine 2,3-dioxygenase (IDO) inhibitors , which are investigated for cancer immunotherapy. Functionalization at the aldehyde group (e.g., condensation with hydrazines) generates hydrazone derivatives with enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Oxygen vs. Sulfur Linkage

A key structural analog is 1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde (CAS: 338416-52-7), where the phenoxy (-O-) group is replaced with a sulfanyl (-S-) group. This substitution increases the molecular weight to 335.34 g/mol (C₁₇H₁₂F₃NOS) .

Table 1: Comparison of Oxygen- and Sulfur-Linked Analogs
Property Target Compound (Phenoxy) Sulfur Analog
Molecular Formula C₁₇H₁₂F₃NO₂ C₁₇H₁₂F₃NOS
Molecular Weight (g/mol) 319.29 335.34
Substituent at Position 2 3-(Trifluoromethyl)phenoxy 3-(Trifluoromethyl)phenylsulfanyl
Key Functional Group Aldehyde (-CHO) Aldehyde (-CHO)
CAS Number 338416-72-1 338416-52-7

Functional Group and Positional Isomerism

  • 3-Chloro-1-methyl-1H-indole-2-carbaldehyde (9) and 1-methyl-1H-indole-3-carbaldehyde (10) : These isomers differ in substituent positions (2- vs. 3-carbaldehyde) and the presence of a chloro (-Cl) group. The chloro substituent increases molecular polarity but reduces lipophilicity compared to -CF₃.
  • Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate (CAS: 155134-38-6) : Replaces the aldehyde with a methyl ester (-COOCH₃) and positions -CF₃ at the 7-position. The ester group reduces electrophilicity compared to the aldehyde, impacting reactivity in nucleophilic additions.

Substituent Diversity in Sulfur-Containing Analogs

  • 2-[(4-Bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde (Catalog 164864) : Features a bromine atom and nitro (-NO₂) group, introducing strong electron-withdrawing effects that may stabilize the aldehyde group but reduce solubility.
Table 2: Structural and Functional Variations in Analogs
Compound Name (CAS) Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol)
2-Methyl-1-phenylsulfonyl-1H-indole-3-carbaldehyde C₁₆H₁₃NO₃S Phenylsulfonyl (-SO₂Ph) at position 1 315.34
Methyl 7-(trifluoromethyl)-1H-indole-3-carboxylate C₁₁H₈F₃NO₂ -CF₃ at position 7, ester (-COOCH₃) at position 3 243.18
3-Chloro-1-methyl-1H-indole-2-carbaldehyde C₁₀H₈ClNO -Cl at position 3, -CHO at position 2 193.63

Implications of Structural Differences

Physicochemical Properties

  • Lipophilicity: The -CF₃ group in the target compound enhances hydrophobicity compared to non-fluorinated analogs (e.g., 3-chloro derivatives) . Sulfur analogs may exhibit higher logP values than oxygen-linked counterparts due to sulfur’s polarizability .
  • Reactivity : The aldehyde group’s electrophilicity is modulated by adjacent substituents. Electron-withdrawing groups like -CF₃ stabilize the aldehyde, while electron-donating groups (e.g., -OCH₃) could increase susceptibility to nucleophilic attack .

Biological Activity

1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde is a compound that has garnered attention due to its potential biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and applications in scientific research.

The compound has the following chemical properties:

  • Molecular Formula : C₁₇H₁₂F₃NO₂
  • CAS Number : 338416-72-1
  • Melting Point : 151–153 °C
  • Hazard Classification : Irritant

1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde exhibits significant interactions with various enzymes, particularly cytochrome P450 enzymes, which are crucial for oxidative metabolism. Its biochemical properties suggest that it may influence various metabolic pathways within cells.

Cellular Effects

Research indicates that this compound can affect cell signaling pathways, particularly those involving kinase enzymes. The following cellular effects have been documented:

  • Influence on Cell Signaling : Alters the activity of kinases involved in growth and proliferation.
  • Impact on Cellular Processes : Modulates apoptosis and cell cycle progression.

The mechanism by which 1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde exerts its biological effects involves:

  • Binding to Biomolecules : The trifluoromethyl group enhances lipophilicity, allowing the compound to interact with hydrophobic pockets in proteins and enzymes.
  • Conformational Changes : Alters the conformation and activity of target biomolecules, leading to various pharmacological effects .

Antimicrobial and Anticancer Properties

Recent studies have explored the compound's potential as an antimicrobial and anticancer agent. For instance:

  • Anticancer Activity : In vitro studies have shown that derivatives containing the indole structure exhibit significant cytotoxicity against various cancer cell lines. The presence of the trifluoromethyl group appears to enhance this activity by improving the compound's interaction with cellular targets .

Comparative Analysis

To understand its efficacy, a comparison with similar compounds can be insightful:

Compound NameActivityNotable Features
FluoxetineAntidepressantContains trifluoromethyl group
BerotralstatTreats hereditary angioedemaSimilar structural features
1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehydeAnticancer, AntimicrobialUnique indole and aldehyde functionalities

Applications in Scientific Research

The applications of 1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde span various fields:

  • Chemistry : Used as a building block for synthesizing complex organic molecules.
  • Biology : Investigated for its biological activities, including potential therapeutic roles in cancer treatment.
  • Medicine : Explored for drug development due to its favorable pharmacokinetic properties.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde, and what challenges arise during its purification?

Methodological Answer: The synthesis of indole-3-carbaldehyde derivatives typically involves Vilsmeier-Haack formylation of the indole core, followed by nucleophilic substitution at the 2-position. For example, 4-fluoro-1H-indole-3-carbaldehyde was synthesized using POCl₃ and DMF under controlled conditions (Vilsmeier reagent), achieving a 41% yield after column chromatography . Challenges include controlling regioselectivity during substitution and removing byproducts (e.g., unreacted starting materials). Purification often requires gradient elution (e.g., petroleum benzine/ethyl acetate) to isolate the aldehyde moiety without degradation .

Q. How can spectroscopic techniques (NMR, HRMS) be employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H-NMR : The aldehyde proton typically resonates at δ ~9.8–10.2 ppm as a singlet. The trifluoromethyl (CF₃) group splits adjacent protons due to coupling (e.g., δ ~7.3–7.5 ppm for aromatic protons) .
  • ¹⁹F-NMR : The CF₃ group shows a distinct quartet at δ ~-122 ppm (J = 5–6 Hz) .
  • HRMS : Exact mass analysis confirms the molecular ion (e.g., [M+H]⁺ or [M-OH]⁺ fragments) with <2 ppm error . X-ray crystallography, as used for analogous indole derivatives, provides additional structural validation by resolving bond angles and packing interactions .

Q. What preliminary biological activities have been reported for structurally similar indole-3-carbaldehyde derivatives?

Methodological Answer: Indole derivatives exhibit antibacterial, antifungal, and antitumor activities. For example, 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives showed activity against Staphylococcus aureus and Candida albicans . The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve bioavailability in pharmacological studies . However, activity must be validated via in vitro assays (e.g., MIC determinations) and compared to controls like fluconazole .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., solvent polarity affecting solubility) or impurities. To address this:

  • Perform dose-response curves to confirm IC₅₀/EC₅₀ values across multiple replicates.
  • Use HPLC-MS to verify compound purity (>95%) and rule out degradation products .
  • Compare results with structurally validated analogs (e.g., 1-benzyl-4-fluoro-1H-indole-3-carbaldehyde) to isolate the role of the trifluoromethylphenoxy substituent .

Q. What strategies mitigate poor aqueous solubility of this compound in pharmacological studies?

Methodological Answer:

  • Formulation : Use co-solvents (e.g., DMSO/PEG 400) or cyclodextrin inclusion complexes to enhance solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the aldehyde or methyl positions to improve bioavailability .
  • Nanoparticle encapsulation : Lipid-based carriers or polymeric nanoparticles can enhance delivery to target tissues .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Methodological Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 or kinases). The aldehyde group may act as a covalent inhibitor, forming Schiff bases with lysine residues .
  • QSAR analysis : Correlate substituent electronic properties (e.g., CF₃ electronegativity) with activity data to guide structural optimization .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical binding motifs .

Q. What crystallographic insights exist for analogous indole derivatives, and how do they inform structural analysis?

Methodological Answer: Single-crystal X-ray studies of 2-(4-fluorophenyl)-3-methyl-1H-indole revealed non-classical N–H···π interactions influencing molecular packing . For the title compound, similar weak interactions (e.g., C=O···CF₃) may stabilize the crystal lattice, affecting physicochemical properties like melting point and stability. Data collection at low temperatures (e.g., 93 K) improves resolution for accurate bond-length measurements (mean σ(C–C) = 0.003 Å) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?

Methodological Answer:

  • Substituent variation : Replace the CF₃ group with other electron-withdrawing groups (e.g., NO₂) to modulate electronic effects on the indole ring .
  • Positional isomerism : Synthesize 2- vs. 4-(trifluoromethyl)phenoxy analogs to assess steric and electronic impacts on target binding .
  • Biological testing : Use panels of cancer cell lines (e.g., NCI-60) or microbial strains to identify selectivity patterns .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde
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1-Methyl-2-[3-(trifluoromethyl)phenoxy]-1H-indole-3-carbaldehyde

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